molecular formula C16H23FN2O2 B1449109 Tert-butyl 4-(2-fluorophenyl)-2-methylpiperazine-1-carboxylate CAS No. 1803581-41-0

Tert-butyl 4-(2-fluorophenyl)-2-methylpiperazine-1-carboxylate

Cat. No.: B1449109
CAS No.: 1803581-41-0
M. Wt: 294.36 g/mol
InChI Key: ZZFJDIPACBIKFF-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-fluorophenyl)-2-methylpiperazine-1-carboxylate is a useful research compound. Its molecular formula is C16H23FN2O2 and its molecular weight is 294.36 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Tert-butyl 4-(2-fluorophenyl)-2-methylpiperazine-1-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as acetylcholinesterase, by binding to the active site and preventing the breakdown of acetylcholine. Additionally, it can interact with G-protein coupled receptors (GPCRs), modulating their activity and influencing downstream signaling pathways. The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with the target biomolecules .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. In neuronal cells, this compound can modulate neurotransmitter release by inhibiting acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft. This results in enhanced cholinergic signaling, which can impact cognitive functions and memory. In cancer cells, this compound has been shown to induce apoptosis by activating caspase pathways and disrupting mitochondrial membrane potential .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound can inhibit enzyme activity by occupying the active site and preventing substrate binding. For example, its interaction with acetylcholinesterase involves the formation of hydrogen bonds and hydrophobic interactions within the enzyme’s active site, leading to enzyme inhibition. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and modulation of signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cognitive functions by increasing cholinergic signaling. At high doses, it can cause toxic effects, such as neurotoxicity and hepatotoxicity, due to excessive enzyme inhibition and disruption of cellular homeostasis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, including its biotransformation by liver enzymes. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can be further conjugated and excreted. The interaction with these enzymes can affect metabolic flux and alter the levels of specific metabolites in the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic cation transporters and distributed to various tissues, including the brain, liver, and kidneys. The localization and accumulation of this compound can influence its pharmacokinetic properties and therapeutic effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the cytoplasm and mitochondria, through post-translational modifications and targeting signals. The localization to these compartments can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes .

Properties

IUPAC Name

tert-butyl 4-(2-fluorophenyl)-2-methylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O2/c1-12-11-18(14-8-6-5-7-13(14)17)9-10-19(12)15(20)21-16(2,3)4/h5-8,12H,9-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZFJDIPACBIKFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)OC(C)(C)C)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.